(3S)-3-Amino-3-(3-iodophenyl)propanamide
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Overview
Description
(3S)-3-Amino-3-(3-iodophenyl)propanamide is an organic compound that features an amino group, an iodophenyl group, and a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-iodophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and (S)-3-aminopropanoic acid.
Coupling Reaction: The amino group of 3-iodoaniline is coupled with the carboxyl group of (S)-3-aminopropanoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-iodophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-iodophenyl)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-iodophenyl)propanamide: Similar structure but with the iodine atom at the para position.
(3S)-3-Amino-3-(3-bromophenyl)propanamide: Similar structure but with a bromine atom instead of iodine.
(3S)-3-Amino-3-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(3S)-3-Amino-3-(3-iodophenyl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The position of the iodine atom on the phenyl ring can also affect its interaction with biological targets.
Properties
Molecular Formula |
C9H11IN2O |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-iodophenyl)propanamide |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |
InChI Key |
YTLFNWSCMOLPLB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)N)N |
Origin of Product |
United States |
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